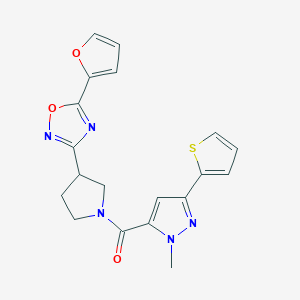
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule that features multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of furan, oxadiazole, pyrrolidine, thiophene, and pyrazole rings within a single molecule suggests a rich chemistry and potential for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling of Heterocyclic Units: The furan, thiophene, and pyrrolidine units are introduced through various coupling reactions, such as Suzuki or Stille coupling, depending on the functional groups present on the intermediates.
Final Assembly: The final step involves the coupling of the oxadiazole-pyrrolidine intermediate with the pyrazole-thiophene intermediate, typically using a carbonylation reaction to form the methanone linkage.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors for better control of reaction conditions, and the development of catalytic processes to replace stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.
Reducing Agents: Sodium borohydride for reduction of the carbonyl group.
Coupling Reagents: Palladium catalysts for Suzuki or Stille coupling reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones from thiophene oxidation.
Reduction Products: Alcohols from the reduction of the methanone group.
Substitution Products: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for further functionalization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with multiple heterocyclic rings are often investigated for their potential as enzyme inhibitors or receptor ligands. The unique structure of this compound makes it a candidate for screening in various biological assays.
Medicine
Medicinally, heterocyclic compounds are known for their pharmacological activities. This compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given the bioactivity associated with its constituent rings.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as organic semiconductors or as precursors for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The presence of multiple heterocyclic rings suggests potential interactions with various biological targets, including proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone: can be compared with other multi-heterocyclic compounds such as:
Uniqueness
The uniqueness of This compound lies in its combination of furan, oxadiazole, pyrrolidine, thiophene, and pyrazole rings, which is not commonly found in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-23-14(10-13(21-23)16-5-3-9-28-16)19(25)24-7-6-12(11-24)17-20-18(27-22-17)15-4-2-8-26-15/h2-5,8-10,12H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNOJCHZOJOJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
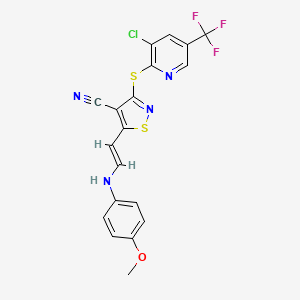
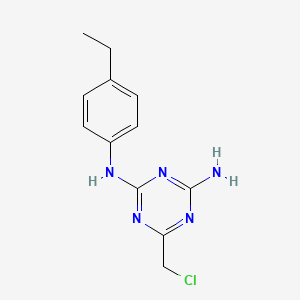
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2835302.png)
![4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one](/img/structure/B2835305.png)
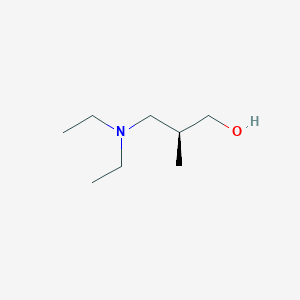
![N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2835308.png)

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2835310.png)

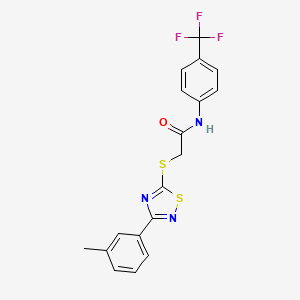
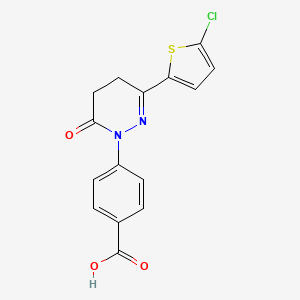
![10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2835320.png)
![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)thiophene-2-carboxamide](/img/structure/B2835321.png)
![Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate](/img/structure/B2835323.png)
